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Strategies to mitigate adverse events in AFM24 combination therapy

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Compound of Interest		
Compound Name:	AFM24	
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Technical Support Center: AFM24 Combination Therapy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AFM24** combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides Infusion-Related Reactions (IRRs)

1. What are Infusion-Related Reactions (IRRs) and how frequently do they occur with **AFM24** combination therapy?

Infusion-Related Reactions (IRRs) are common adverse events associated with the administration of therapeutic antibodies.[1][2] With **AFM24** combination therapies, IRRs are the most frequently reported treatment-emergent adverse events.[3][4] These reactions are generally mild to moderate (Grade 1-2) and are most common during the first infusion.

Table 1: Incidence of Infusion-Related Reactions (IRRs) in **AFM24** Combination Therapy Studies



Combination Therapy	Incidence of IRRs	Grade ≥3 IRRs	Reference
AFM24 + Atezolizumab	54%	4 patients (out of 43)	
AFM24 + SNK01	5 out of 6 patients	None reported	
AFM24 Monotherapy	12 out of 13 patients	1 patient	-

2. What are the common signs and symptoms of an IRR with AFM24?

Common signs and symptoms of IRRs include flushing, chills, dyspnea (shortness of breath), and nausea. In clinical studies with amivantamab, a similar EGFR-targeting antibody, IRRs were characterized by dyspnea, flushing, chills, and nausea.

3. How can I mitigate and manage IRRs in my experiments?

Proactive management is key to mitigating IRRs. The following strategies have been shown to be effective:

- Premedication: Administration of antihistamines and antipyretics before the first infusion is recommended. For subsequent infusions, premedication with steroids may be optional.
- Split First Dose: For the initial administration, consider splitting the dose over two consecutive days.
- Reduced Infusion Rate: Start with a reduced infusion rate for the initial administration and gradually increase it in the absence of a reaction.
- Proactive Infusion Interruption: If an IRR occurs, pause the infusion immediately. Once symptoms resolve, the infusion can be restarted at a 50% reduced rate.

Experimental Protocol: Management of Infusion-Related Reactions

Pre-infusion:



- Administer premedication (e.g., antihistamines, antipyretics) 30-60 minutes prior to the start of the AFM24 infusion.
- Ensure emergency medications and equipment are readily available.
- Infusion:
 - Initiate the infusion at a slow rate.
 - Monitor the subject closely for signs and symptoms of IRR, especially during the first 30 minutes.
- If an IRR Occurs:
 - Immediately stop the infusion.
 - Administer supportive care as needed (e.g., oxygen, saline).
 - Once symptoms have fully resolved, resume the infusion at a 50% slower rate.
- · Post-infusion:
 - Continue to monitor the subject for at least one hour after the completion of the infusion.

Hematological Adverse Events

4. What hematological adverse events have been observed with **AFM24** combination therapy?

Grade 1 or 2 hematological adverse events have been reported, including lymphocytopenia, anemia, neutropenia, and thrombocytopenia.

Table 2: Reported Hematological Adverse Events with **AFM24** + Atezolizumab



Adverse Event	Number of Patients (out of 35)	Reference
Lymphocytopenia	16	
Anemia	4	_
Neutropenia	4	_
Thrombocytopenia	2	-

5. What is the recommended monitoring protocol for hematological toxicity?

Regular monitoring of complete blood counts (CBC) with differential is recommended throughout the experimental period.

Experimental Protocol: Hematological Monitoring

- Baseline: Obtain a baseline CBC with differential before initiating AFM24 combination therapy.
- During Treatment:
 - Perform a CBC with differential prior to each administration of AFM24.
 - In case of Grade 2 or higher cytopenias, increase the frequency of monitoring to twice weekly.
- Management:
 - For Grade 3 or higher neutropenia or thrombocytopenia, consider dose interruption or reduction of the chemotherapeutic agent if applicable. The use of growth factors (e.g., G-CSF for neutropenia) may be considered based on institutional guidelines.

Hepatic Adverse Events

6. Have elevations in liver enzymes been reported with **AFM24** combination therapy?



Yes, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported, particularly in combination with atezolizumab, as this is a known side effect of atezolizumab. These elevations are generally transient and resolve.

Table 3: Incidence of Elevated Liver Enzymes with AFM24 + Atezolizumab

Adverse Event	Incidence	Reference
Elevated ALT	21%	
Elevated AST	16%	_

7. How should I monitor for and manage hepatic adverse events?

Regular monitoring of liver function tests is crucial.

Experimental Protocol: Hepatic Monitoring

- Baseline: Obtain baseline liver function tests (including ALT, AST, and bilirubin) before starting therapy.
- During Treatment:
 - Monitor liver function tests prior to each treatment cycle.
 - If Grade 2 or higher elevations are observed, increase monitoring frequency to weekly until resolution to Grade 1 or baseline.
- Management:
 - For Grade 3 or higher elevations, consider withholding treatment until enzymes return to Grade 1 or baseline. Dose adjustments of the combination partner (e.g., atezolizumab) may be necessary according to its specific prescribing information.

Cytokine Release

8. Is there a risk of cytokine release syndrome (CRS) with AFM24?



AFM24's mechanism of action involves the engagement of innate immune cells, which can lead to cytokine release. Preclinical studies have shown a transient elevation of IL-6 after **AFM24** administration, which returned to baseline within 24 hours. While severe CRS has not been a prominent feature in clinical trials to date, it is a potential risk with immune-engaging therapies.

9. What is the recommended approach to monitor for potential cytokine release?

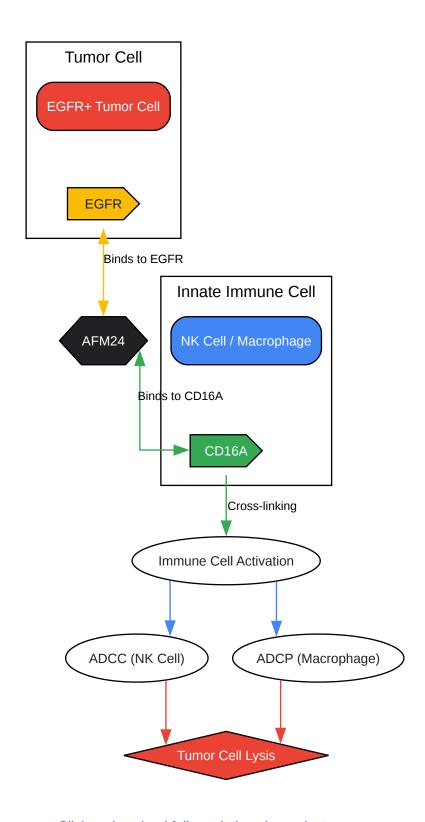
Monitoring for clinical signs of CRS and having a management plan in place is recommended.

Experimental Protocol: Cytokine Release Monitoring and Management

- Monitoring:
 - Closely monitor for clinical signs of CRS, especially after the first dose, including fever, hypotension, and hypoxia.
 - Consider collecting peripheral blood samples at baseline, and at several time points postinfusion (e.g., 2, 6, 24 hours) for potential cytokine analysis (e.g., IL-6, TNF-α, IFN-γ) to better understand the pharmacodynamics of **AFM24** in your experimental setting.
- Management of CRS:
 - Management of CRS is based on the severity of the symptoms.
 - For mild (Grade 1) CRS, provide supportive care.
 - For moderate to severe (Grade 2 or higher) CRS, in a clinical setting, administration of an IL-6 receptor antagonist like tocilizumab would be considered. In a research setting, this would translate to having a clear stopping rule and management plan in your protocol.

Visualizations

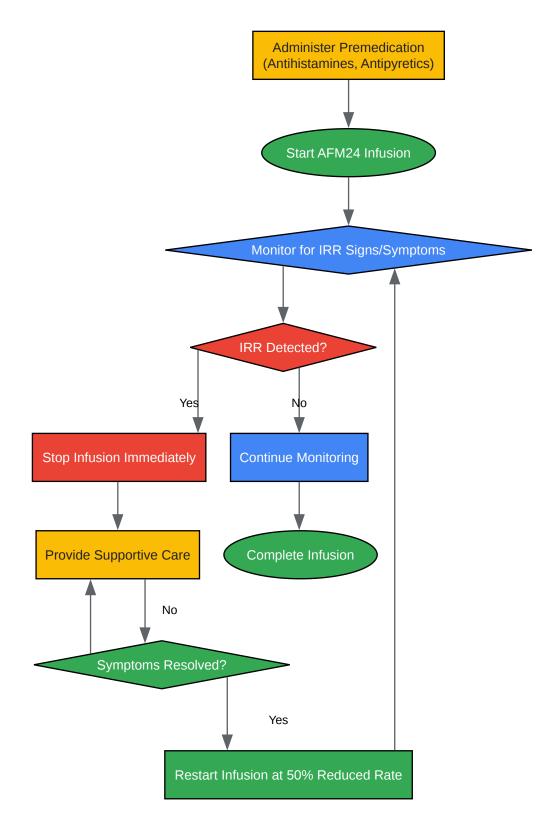




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Caption: AFM24 Signaling Pathway

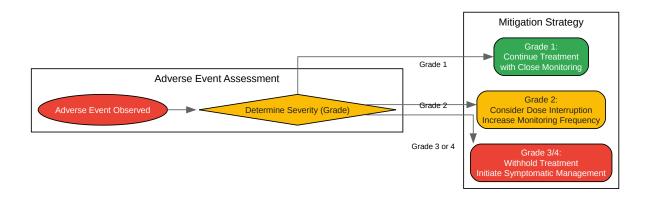




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Caption: IRR Management Workflow





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